molecular formula C17H15FN2O3 B1399762 N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide CAS No. 849217-60-3

N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B1399762
CAS No.: 849217-60-3
M. Wt: 314.31 g/mol
InChI Key: FSFMBVMXIPQPMJ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a synthetic organic compound that features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide typically involves the following steps:

    Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bonds, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), borane complexes.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N’-(4-methoxyphenyl)cyclopropane-1,1-dicarboxamide
  • N-(4-Chlorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
  • N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxylate

Uniqueness

N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFMBVMXIPQPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727978
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849217-60-3
Record name N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a refluxing mixture of cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide (46 g, 113 mmol), 10% Pd/C (2 g) in EtOH (400 mL) was added dropwise 1,4-cyclohexadiene (62.7 mL, 678 mmol). Stirring was continued for 2-5 h until the reaction was complete. The mixture was cooled to rt, filtered through celite, and washed with EtOH . . . . The solution was then concentrated under reduced pressure. To the flask containing the crude product was added CHCl3 (200 mL). The resulting suspension was stirred for 15 min at rt. The solid was filtered, and dried in the air to give cyclopropane-1,1-dicarboxylic acid (4-fluoro-phenyl)-amide(4-hydroxy-phenyl)-amide (34.4 g, 95%, yield).
Name
cyclopropane-1,1-dicarboxylic acid (4-benzyloxy-phenyl)-amide (4-fluoro-phenyl)-amide
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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